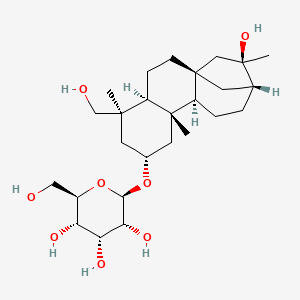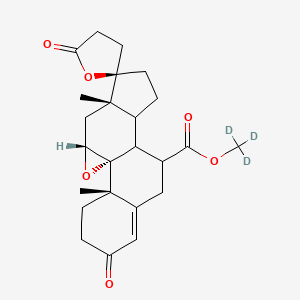
2,16,19-Kauranetriol 2-O-beta-D-allopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is an ent-kaurane glycoside . It can be isolated from the fronds of Pteris cretica . It is a powder with a molecular formula of C26H44O8 and a molecular weight of 484.6 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string:C[C@]1(C[C@@H]2OC@O)([H])OC@@HCO)[C@@]4([H])C@C@@(C2)CO)(CC@@5C)C[C@@]5([H])CC4 . Physical and Chemical Properties Analysis
This compound is a powder . Its solubility is not explicitly mentioned, but it is suggested that it can be dissolved in solvents like DMSO, Pyridine, Methanol, Ethanol, etc .Applications De Recherche Scientifique
Antiproliferative and Immunomodulatory Properties
- Research indicates that certain ent-kaurenoic acid derivatives exhibit significant proliferative activity toward peripheral blood mononuclear cells, hinting at potential immunomodulatory applications (Ohkoshi et al., 2004).
Interaction with DNA and Acid-Base Properties
- Studies on a ruthenium(II) complex grafted with beta-d-allopyranoside showcase its ability to function as a DNA intercalator, which could be significant for understanding DNA interactions and designing drugs with specific targeting mechanisms (Yan-Zi Ma, Hongju Yin, Ke-Zhi Wang, 2009).
Anti-Inflammatory Applications
- Compounds like flavonoids with beta-D-allopyranoside structures from certain plant extracts have been evaluated for their anti-inflammatory activity by inhibiting cyclooxygenase enzymes, indicating potential therapeutic applications (A. Dongmo et al., 2007).
Analytical and Quantitative Studies
- Certain research focuses on developing methods for the simultaneous analysis and quantification of major compounds, including those related to kaurane diterpenoids, which are crucial for quality control and standardization in herbal medicine (Zhen Jiang et al., 2011).
Allelopathic Activity
- Biotransformation of certain kaurane diterpenes has been studied for producing derivatives with allelopathic activity, which can affect the germination and growth of other plants, suggesting potential agricultural applications (A. D. Rocha et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside are currently unknown. This compound is an ent-kaurane glycoside , a class of compounds known for their diverse biological activities.
Pharmacokinetics
The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc , which may influence its bioavailability.
Analyse Biochimique
Biochemical Properties
2,16,19-Kauranetriol 2-O-beta-D-allopyranoside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . For instance, it may inhibit certain enzymes in the diterpenoid biosynthesis pathway, thereby affecting the overall metabolic flux. Additionally, this compound can bind to proteins and alter their conformation, influencing their activity and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and differentiation. Furthermore, this compound has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression . These findings suggest that the compound’s effects are not only immediate but can also have lasting impacts on cellular processes.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have shown that the compound’s efficacy and toxicity are dose-dependent, with higher doses leading to more pronounced effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the diterpenoid biosynthesis pathway by inhibiting or activating key enzymes . This interaction can affect the overall metabolic flux, leading to changes in the levels of specific metabolites . Additionally, this compound may interact with other metabolic pathways, such as those involved in energy production and lipid metabolism. These interactions highlight the compound’s potential to modulate multiple metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects. These findings suggest that the compound’s distribution within the cell is essential for its biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may be directed to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can localize to the mitochondria, affecting mitochondrial function and cellular metabolism. These localization patterns highlight the importance of subcellular targeting for the compound’s biological activity.
Propriétés
IUPAC Name |
(2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOICVPTIKZOPU-YCROVFPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)

![ethyl 2-[[2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B1151876.png)

